

# Chemical structure and properties of PF-00489791

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-00489791 |           |
| Cat. No.:            | B1679666    | Get Quote |

# In-Depth Technical Guide: PF-00489791

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-00489791** is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2] Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has made it a subject of significant interest in cardiovascular and renal research. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for **PF-00489791**.

## **Chemical Structure and Physicochemical Properties**

**PF-00489791** is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                                        | Reference            |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|--|
| Molecular Formula | C20H28N8O4S                                                                                                                                                                  | MedChemExpress       |  |
| Molecular Weight  | 476.55 g/mol                                                                                                                                                                 | MedChemExpress       |  |
| IUPAC Name        | 1-(2-ethoxyethyl)-5- [ethyl(methyl)amino]-7-[(4- methylpyridin-2-yl)amino]-N- (methylsulfonyl)-1H- pyrazolo[4,3-d]pyrimidine-3- carboxamide                                  | Not explicitly cited |  |
| SMILES            | CCN(C)c1nc2c(c(nc1Nc1cc(C)<br>ccn1)N(CCOCC)N=C2C(=O)N<br>S(=O)(=O)C)C                                                                                                        | Not explicitly cited |  |
| InChI             | InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | Not explicitly cited |  |
| CAS Number        | 853003-48-2                                                                                                                                                                  | Not explicitly cited |  |
| Appearance        | Solid                                                                                                                                                                        | MedChemExpress       |  |
| Storage           | Store at -20°C for the short<br>term and -80°C for the long<br>term.                                                                                                         |                      |  |

# **Mechanism of Action and Signaling Pathway**

**PF-00489791** exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, **PF-00489791** leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.[4][5]







This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]





Click to download full resolution via product page

Caption: PDE5 Signaling Pathway and Inhibition by PF-00489791.



# Pharmacological Properties In Vitro Potency

**PF-00489791** is a highly potent inhibitor of PDE5.

| Parameter    | Value  | Reference |
|--------------|--------|-----------|
| IC50 (PDE5A) | 1.5 nM | [3]       |

## **Pharmacodynamics**

Clinical studies have demonstrated the pharmacodynamic effects of **PF-00489791** in humans. Administration of the compound leads to a dose-dependent increase in plasma cGMP concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]

| Indication                       | Dosage                                       | Key Findings                                                                                                                                          | Reference |
|----------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mild to Moderate<br>Hypertension | 10 mg and 20/40 mg<br>once daily for 28 days | Statistically significant decrease in mean daytime systolic blood pressure (approx. 5 and 7 mmHg, respectively). Doserelated increase in plasma cGMP. | [1]       |
| Diabetic Nephropathy             | 20 mg once daily for<br>12 weeks             | Significant reduction in urinary albumin-to-creatinine ratio (UACR) of 15.7%.                                                                         | [5]       |

## **Pharmacokinetics**

**PF-00489791** is characterized as a long-acting PDE5 inhibitor. Detailed pharmacokinetic parameters from dedicated studies are not readily available in the public domain. However, clinical trial information indicates that the drug was administered once daily, suggesting a pharmacokinetic profile suitable for this dosing regimen.[1][5][6]



## **Experimental Protocols**

While a specific, detailed experimental protocol for **PF-00489791** from a primary research article is not publicly available, a general methodology for a PDE5 inhibition assay can be outlined based on established techniques.[4][7][8]

Objective: To determine the in vitro inhibitory potency (IC<sub>50</sub>) of **PF-00489791** against the PDE5 enzyme.

Principle: The assay measures the activity of PDE5 by quantifying the conversion of its substrate, cGMP, to 5'-GMP. The inhibitory effect of **PF-00489791** is determined by measuring the reduction in cGMP hydrolysis in the presence of the compound.





Click to download full resolution via product page

Caption: General Workflow for a PDE5 Inhibition Assay.



#### Materials:

- Recombinant human PDE5A enzyme
- PF-00489791
- cGMP (substrate)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>)
- Detection reagents (e.g., commercially available cGMP assay kit)
- 96-well microplates
- Plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of PF-00489791 in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5 enzyme, and the various concentrations of PF-00489791. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
- Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.
- Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.
- Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or by other means (e.g., heat inactivation).
- Detection: Quantify the amount of cGMP remaining in each well using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.



 Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of PF-00489791 relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## **Clinical Development and Safety**

**PF-00489791** has undergone Phase I and Phase II clinical trials for several indications.[2] Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most commonly reported adverse events were mild in severity and included headache, dyspepsia, and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be discontinued in 2016.[2]

## Conclusion

**PF-00489791** is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its chemical, pharmacological, and clinical characteristics to support further research and development efforts in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Blood pressure lowering effects of a new long-acting inhibitor of phosphodiesterase 5 in patients with mild to moderate hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 489791 AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. munin.uit.no [munin.uit.no]



- 5. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and properties of PF-00489791].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679666#chemical-structure-and-properties-of-pf-00489791]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com